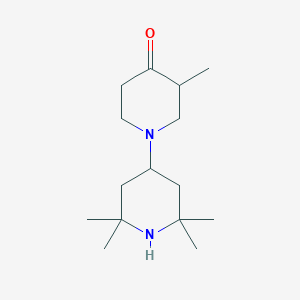
2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one: is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a methyl group and a tetramethylpiperidinyl group. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine, which is a hindered secondary amine.
Reaction with Methylating Agents: The tetramethylpiperidine is then reacted with methylating agents under controlled conditions to introduce the methyl group at the desired position.
Formation of Piperidin-4-one: The final step involves the formation of the piperidin-4-one ring through cyclization reactions, often using specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or oxone. These reactions can lead to the formation of hydroxylamines or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxone.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate the reactions.
Major Products:
Hydroxylamines: Formed through oxidation reactions.
Reduced Piperidine Derivatives: Formed through reduction reactions.
Substituted Piperidines: Formed through substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its stability and reactivity make it suitable for various chemical transformations.
Biology: In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into drug design and development processes to create new therapeutic agents.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, where they can be used to develop drugs with specific pharmacological properties. Its unique structure allows for the design of molecules that can target specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the preparation of metallo-amide bases and selective generation of silylketene acetals.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: An intermediate used in the synthesis of hindered amine light stabilizers.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.
Uniqueness: 2',2',3,6',6'-pentamethyl-1,4'-bipiperidin-4-one is unique due to its dual piperidine structure and specific substitution pattern. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its stability and versatility make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-11-10-17(7-6-13(11)18)12-8-14(2,3)16-15(4,5)9-12/h11-12,16H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQFEZLNOSCNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C2CC(NC(C2)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














